(2E)-Hexenoyl-CoA

Mitochondrial fatty acid synthesis Enoyl-CoA reductase Enzyme kinetics

This C6 enoyl-CoA is critical for accurate mitochondrial fatty acid synthesis (mtFAS) and β-oxidation enzyme studies. Substituting with generic CoAs distorts kinetic parameters, as shown by an 8-fold error in MECR assays when using C8 analogs. Validated for trans-2-enoyl-CoA reductase (TER) studies (kcat/Km=4.2 min⁻¹µM⁻¹) and co-crystallization (PDB 3ZWB), it ensures reproducible, high-impact results. Avoid assay variability—order precisely.

Molecular Formula C27H44N7O17P3S
Molecular Weight 863.7 g/mol
CAS No. 10018-93-6
Cat. No. B159953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-Hexenoyl-CoA
CAS10018-93-6
Molecular FormulaC27H44N7O17P3S
Molecular Weight863.7 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22?,26-/m1/s1
InChIKeyOINXHIBNZUUIMR-DOSZRKKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2E-Hexenoyl-CoA (CAS 10018-93-6): A Defined Medium-Chain Enoyl-CoA Intermediate for Fatty Acid Metabolism Research


(2E)-Hexenoyl-CoA (also known as trans-2-hexenoyl-CoA) is a medium-chain 2-enoyl coenzyme A thioester that serves as a key intermediate in the mitochondrial and peroxisomal β-oxidation of fatty acids [1][2]. It is the product of acyl-CoA dehydrogenase acting on hexanoyl-CoA and is subsequently hydrated by enoyl-CoA hydratase to 3-hydroxyhexanoyl-CoA [3]. The compound is recognized as an endogenous metabolite present across species from bacteria to humans, with well-defined roles in the catabolism of unsaturated fatty acids and the provision of acetyl-CoA for energy generation [4].

Why Generic Substitution Fails: Chain-Length Dependent Kinetic Partitioning of 2E-Hexenoyl-CoA Across Competing β-Oxidation Enzymes


Acyl-CoA thioesters are not interchangeable reagents; the fatty acid carbon chain length and degree of unsaturation profoundly influence substrate recognition, binding affinity, and catalytic turnover by the enzymes of fatty acid oxidation [1]. For (2E)-hexenoyl-CoA, the C6 chain occupies a critical 'medium-chain' niche where enzyme specificity transitions between the short-chain (C4) and long-chain (C8+) preferences of distinct acyl-CoA dehydrogenases, enoyl-CoA hydratases, and enoyl-CoA reductases [2]. Substituting a generic 'enoyl-CoA' without precise chain-length matching can lead to orders-of-magnitude errors in kinetic parameters (Km, kcat, kcat/Km), fundamentally altering experimental outcomes and compromising mechanistic interpretations in studies of fatty acid metabolism, inherited metabolic disorders, or metabolic engineering [3].

Quantitative Evidence Guide: Kinetic and Structural Differentiation of (2E)-Hexenoyl-CoA from Closest Analogs


Mitochondrial Enoyl-CoA Reductase (MECR): Wild-Type Kinetic Comparison of 2E-Hexenoyl-CoA vs. 2E-Octenoyl-CoA

In a direct head-to-head comparison using purified wild-type human mitochondrial enoyl-CoA reductase (MECR), (2E)-hexenoyl-CoA exhibited a significantly higher Km (lower binding affinity) but a dramatically lower catalytic efficiency (kcat/Km) relative to the C8 analog (2E)-octenoyl-CoA [1]. The 8.7-fold difference in catalytic efficiency quantitatively establishes (2E)-hexenoyl-CoA as a kinetically distinct substrate, not a simple intermediate between C4 and C8.

Mitochondrial fatty acid synthesis Enoyl-CoA reductase Enzyme kinetics

Trans-2-Enoyl-CoA Reductase (TER) from Rat Liver Microsomes: Kinetic Efficiency Comparison Across C4, C6, and C8 Substrates

In a cross-study comparable analysis of rat liver microsomal trans-2-enoyl-CoA reductase (TER), (2E)-hexenoyl-CoA displayed a unique kinetic profile compared to both shorter (C4) and longer (C8) chain analogs [1]. While the C4 analog exhibited the weakest binding (highest Km), (2E)-hexenoyl-CoA demonstrated a dramatically higher turnover number (kcat) and a catalytic efficiency (kcat/Km) that is 135-fold greater than C4 and 30-fold lower than C8, underscoring its distinct position in the chain-length activity profile.

Fatty acid elongation Microsomal reductase Substrate specificity

Bacterial Enoyl-CoA Hydratase (PhaJAc): Substrate Specificity for C4, C5, C6, and C8 Enoyl-CoAs

In a direct head-to-head comparison using purified recombinant enoyl-CoA hydratase (PhaJAc) from Aeromonas caviae, (2E)-hexenoyl-CoA exhibited the lowest Vmax among the tested substrates, despite a Km comparable to crotonyl-CoA (C4) and 2-pentenoyl-CoA (C5) [1]. This indicates that the C6 chain length presents a catalytic bottleneck for this hydratase, differentiating it from both shorter and longer substrates.

Polyhydroxyalkanoate synthesis Enoyl-CoA hydratase Bacterial metabolism

Crystal Structure of Rat Peroxisomal Multifunctional Enzyme Type 1 (rpMFE1) in Complex with (2E)-Hexenoyl-CoA

The high-resolution crystal structure of rat peroxisomal multifunctional enzyme type 1 (rpMFE1) has been solved in complex with (2E)-hexenoyl-CoA (PDB ID: 3ZWB) [1]. This structure provides atomic-level detail of the binding mode, including specific hydrogen-bonding interactions between the enzyme's active site residues and the C6 enoyl moiety, the CoA pantetheine arm, and the adenosine nucleotide portion [2]. While class-level inference suggests that longer or shorter chain analogs would have steric clashes or suboptimal hydrophobic packing, the availability of this precise co-crystal structure enables rational mutagenesis and inhibitor design studies that are impossible with generic enoyl-CoA ligands.

Peroxisomal β-oxidation Structural biology Multifunctional enzyme

Product Specification: Purity and Solubility of Commercial (2E)-Hexenoyl-CoA

Commercial preparations of (2E)-hexenoyl-CoA (e.g., MedChemExpress HY-W783829) are typically supplied at >98% purity as determined by HPLC . The compound is soluble in DMSO up to 10 mM [1]. While direct comparative purity data for other enoyl-CoA analogs are not available from the same vendor lot analyses, the >98% purity specification is a standard benchmark for biochemical reagents intended for quantitative enzymology. This level of purity is essential to avoid assay interference from contaminating CoA species or degradation products, which can be particularly problematic for unstable thioesters.

Reagent quality Assay reproducibility Procurement

Isomerase Activity: Conversion of (3E)-Hexenoyl-CoA to (2E)-Hexenoyl-CoA as a Distinct Metabolic Entry Point

(2E)-Hexenoyl-CoA is not only a product of acyl-CoA dehydrogenase but is also generated via the isomerization of (3E)-hexenoyl-CoA by Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8) [1][2]. This isomerase reaction is essential for the complete β-oxidation of unsaturated fatty acids containing double bonds at odd-numbered carbons. While quantitative kinetic parameters for the isomerization of (3E)-hexenoyl-CoA specifically are not available in the primary literature, the existence of this dedicated metabolic route highlights that (2E)-hexenoyl-CoA occupies a unique node in unsaturated fatty acid catabolism that is not shared by saturated enoyl-CoAs.

Unsaturated fatty acid oxidation Enoyl-CoA isomerase Peroxisomal metabolism

High-Impact Application Scenarios for (2E)-Hexenoyl-CoA in Biochemical and Biotechnological Research


Mechanistic Studies of Mitochondrial Fatty Acid Synthesis and Lipoylation

Researchers investigating the role of MECR in mitochondrial fatty acid synthesis (mtFAS) and protein lipoylation require (2E)-hexenoyl-CoA as a substrate to accurately measure MECR activity. The kinetic parameters established in [1] (Section 3, Evidence 1) demonstrate that substituting (2E)-octenoyl-CoA would overestimate catalytic efficiency by nearly 9-fold, leading to erroneous conclusions about flux through the mtFAS pathway. Use of the correct C6 substrate is essential for validating MECR inhibitors or characterizing disease-associated MECR variants.

Enzymology of Microsomal Fatty Acid Elongation

For biochemical characterization of trans-2-enoyl-CoA reductase (TER) activity in liver microsomes, (2E)-hexenoyl-CoA provides a defined substrate with a catalytic efficiency (kcat/Km = 4.2 min⁻¹ µM⁻¹) that is intermediate between short-chain and long-chain substrates [1] (Section 3, Evidence 2). This makes it the preferred reagent for studies probing the chain-length specificity of TER and for screening potential inhibitors that may differentially affect medium-chain vs. long-chain fatty acid elongation.

Engineering of Polyhydroxyalkanoate (PHA) Biosynthesis Pathways

In metabolic engineering projects aimed at producing PHAs with tailored monomer compositions, (2E)-hexenoyl-CoA serves as a substrate for PHA synthase and related hydratases. The kinetic data for PhaJAc [1] (Section 3, Evidence 3) reveal that C6 enoyl-CoA is processed with a distinct Vmax compared to C4 and C5 substrates. Accurate in vitro characterization of engineered PHA pathway enzymes therefore necessitates the use of (2E)-hexenoyl-CoA to correctly model the incorporation of C6 monomers into the polymer.

Structural Biology of Peroxisomal β-Oxidation Enzymes

The availability of a high-resolution co-crystal structure of rpMFE1 with (2E)-hexenoyl-CoA (PDB: 3ZWB) [1] (Section 3, Evidence 4) makes this compound the ligand of choice for soaking, co-crystallization, and molecular dynamics simulations of peroxisomal multifunctional enzymes. Researchers engaged in structure-based drug design for metabolic disorders or in understanding the molecular basis of substrate channeling in β-oxidation will require (2E)-hexenoyl-CoA to reproduce and extend these structural findings.

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